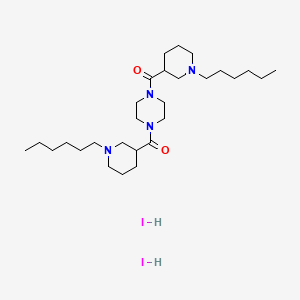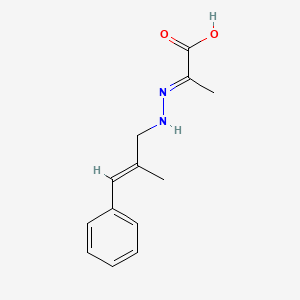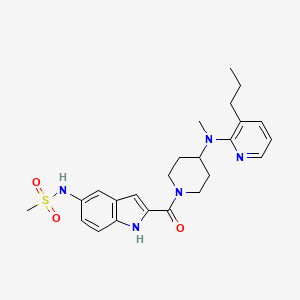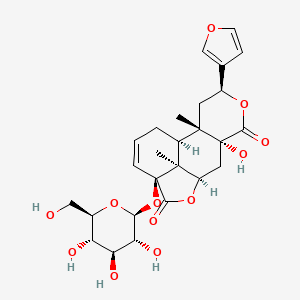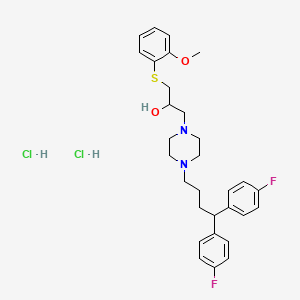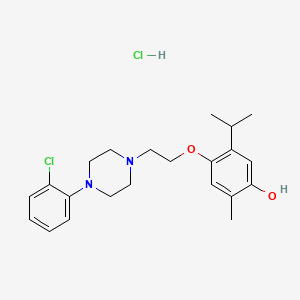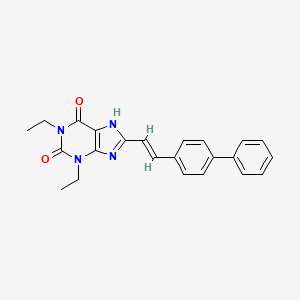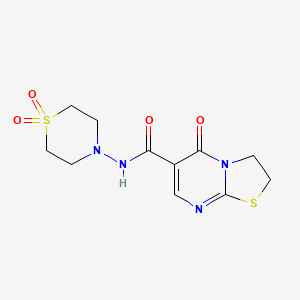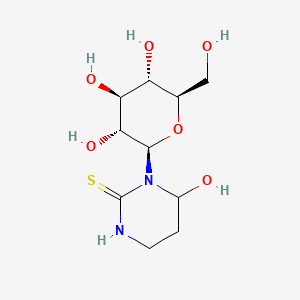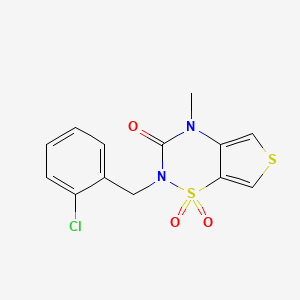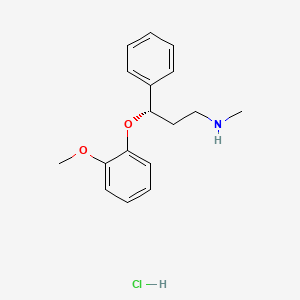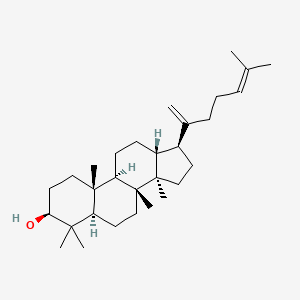
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide is a complex organic compound belonging to the piperidinium class Piperidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide typically involves the reaction of a secondary amine with an α,ω-dibromoalkane in the presence of a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to achieve high yields and purity . The general reaction scheme can be represented as follows:
Reaction of secondary amine with α,ω-dibromoalkane: This step involves the nucleophilic substitution of the bromine atoms by the amine group, forming the piperidinium ring.
Anion exchange: The resulting piperidinium compound undergoes anion exchange with a suitable bromide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Applications De Recherche Scientifique
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and ion transport. Additionally, it may inhibit certain enzymes or receptors, resulting in its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidinium compounds: Similar in structure but with a five-membered ring instead of a six-membered piperidinium ring.
Morpholinium compounds: Contain an oxygen atom in the ring, leading to different chemical properties and applications.
2,3-Dihydro-1H-isoindolinium compounds: Feature a fused ring system, offering unique structural and functional characteristics.
Uniqueness
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide stands out due to its specific functional groups and the presence of a long alkyl chain, which can influence its solubility, reactivity, and bioactivity. These unique features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
69336-59-0 |
|---|---|
Formule moléculaire |
C29H51BrN2O3 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
2-(1-octylpiperidin-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;bromide |
InChI |
InChI=1S/C29H50N2O3.BrH/c1-3-5-7-9-10-15-21-31(22-16-12-17-23-31)24-26-34-29(32)30-27-19-13-14-20-28(27)33-25-18-11-8-6-4-2;/h13-14,19-20H,3-12,15-18,21-26H2,1-2H3;1H |
Clé InChI |
GNSQJPPYNSJXHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1(CCCCC1)CCOC(=O)NC2=CC=CC=C2OCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


